7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings, a sulfonyl group, and an imino group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound and a suitable nucleophile.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Reagents such as halogens, alkylating agents, and nucleophiles can be used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its tricyclic structure and functional groups may impart interesting electronic or optical properties, making it useful in the development of new materials for electronics or photonics.
Biological Research: The compound could be used as a probe to study biological pathways or as a tool to investigate the function of specific proteins or enzymes.
Industrial Applications: Its chemical properties may make it useful as a catalyst or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In materials science, its electronic properties may be exploited to create new materials with specific conductive or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
7-ethyl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
7-ethyl-5-(4-methylphenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and its interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-2-23-17(21)15(28(26,27)13-8-6-12(20)7-9-13)11-14-18(23)22-16-5-3-4-10-24(16)19(14)25/h3-11,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPNGYVYKDMCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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